molecular formula C26H27N3O4S B6566304 N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}-2-methylpropanamide CAS No. 946221-35-8

N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}-2-methylpropanamide

Cat. No.: B6566304
CAS No.: 946221-35-8
M. Wt: 477.6 g/mol
InChI Key: LSFOSRUXVOFNDJ-UHFFFAOYSA-N
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Description

N-{4-[(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}-2-methylpropanamide is a sulfonamide-derived compound featuring a hybrid structure combining a 1-benzoyl-1,2,3,4-tetrahydroquinoline moiety and a 2-methylpropanamide group. The sulfamoyl bridge links the phenyl ring to the tetrahydroquinoline system, which is further substituted with a benzoyl group.

Properties

IUPAC Name

N-[4-[(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S/c1-18(2)25(30)27-21-12-14-23(15-13-21)34(32,33)28-22-11-10-19-9-6-16-29(24(19)17-22)26(31)20-7-4-3-5-8-20/h3-5,7-8,10-15,17-18,28H,6,9,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFOSRUXVOFNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with other sulfonamide derivatives reported in the literature. Below is a detailed comparison based on substituents, physicochemical properties, and biological relevance:

Structural Analogues and Substituent Analysis

Compound Name Core Structure Heterocyclic Substituent Molecular Formula Molecular Weight Key Features
N-{4-[(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}-2-methylpropanamide (Target Compound) Tetrahydroquinoline + sulfamoyl phenyl 1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl C₃₂H₃₂N₄O₄S* ~600.7† High lipophilicity due to benzoyl and tetrahydroquinoline; complex bicyclic system
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide Sulfamoyl phenyl + pentanamide Pyridin-2-yl C₂₄H₂₃N₅O₅S 493.53 Isoindolinone moiety enhances rigidity; pyridine improves water solubility
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)pentanamide Sulfamoyl phenyl + pentanamide 5-Methylisoxazol-3-yl C₂₃H₂₁N₅O₆S 503.5† Isoxazole ring may confer metabolic stability; moderate polarity
USP Sulfamethoxazole Related Compound A Sulfamoyl phenyl + acetamide 5-Methylisoxazol-3-yl C₁₂H₁₃N₃O₄S 295.31 Simplified structure; lacks fused rings, favoring synthetic accessibility

*Estimated based on structural similarity; †Calculated using molecular formula.

Physicochemical and Functional Differences

  • Lipophilicity: The target compound’s benzoyl-tetrahydroquinoline system likely increases logP compared to analogues with pyridine (e.g., ) or isoxazole (e.g., ), which may enhance membrane permeability but reduce aqueous solubility.
  • Synthetic Complexity : The target compound’s multi-step synthesis (implied by ’s methods for analogous hydrazones and pyrazoles) contrasts with simpler USP-related compounds (e.g., Sulfamethoxazole derivatives), which are optimized for large-scale production .

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